7-methoxy-4aH-quinoxalin-2-one

Regioselective synthesis Quinoxalinone Heterocyclic chemistry

7-Methoxy-4aH-quinoxalin-2-one (synonym: 7-methoxyquinoxalin-2(1H)-one; CAS 55687-30-4; molecular formula C₉H₈N₂O₂; MW 176.17 g/mol) is a heterocyclic building block belonging to the quinoxalin-2-one family. The compound features a methoxy substituent at the 7-position of the fused benzene-pyrazine bicyclic system, which electronically activates the ring and directs regiochemical outcomes in downstream derivatization.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B12353678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-4aH-quinoxalin-2-one
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=O)C=NC2C=C1
InChIInChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5,7H,1H3
InChIKeyRVNCRUNBSUOQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-4aH-quinoxalin-2-one for Medicinal Chemistry & Chemical Biology Procurement: Core Scaffold Identity and Sourcing Context


7-Methoxy-4aH-quinoxalin-2-one (synonym: 7-methoxyquinoxalin-2(1H)-one; CAS 55687-30-4; molecular formula C₉H₈N₂O₂; MW 176.17 g/mol) is a heterocyclic building block belonging to the quinoxalin-2-one family [1]. The compound features a methoxy substituent at the 7-position of the fused benzene-pyrazine bicyclic system, which electronically activates the ring and directs regiochemical outcomes in downstream derivatization [2]. Its first definitive X-ray crystal structure was reported in 2024 (CCDC 2173003), resolving long-standing ambiguity in tautomeric assignment [3]. The scaffold serves as a precursor to pharmacologically active derivatives—including aldose reductase inhibitors, tubulin-binding tumor-vascular disrupting agents, and vasorelaxant leads—making procurement decisions contingent on substitution pattern, isomeric purity, and authenticated structural identity [4][5].

Why 7-Methoxy-4aH-quinoxalin-2-one Cannot Be Replaced by Its 6-Methoxy Isomer, 7-Halo Analogs, or the Unsubstituted Parent Scaffold


Substitution pattern on the quinoxalinone benzo-moiety is not a trivial variable—it dictates regiochemical outcomes in derivatization, electronic properties governing reactivity, and biological target engagement. The 7-methoxy isomer is accessible with high regioselectivity independent of reaction pH when using 4-methoxy-ortho-phenylenediamine precursors, whereas the corresponding 6-methoxy isomer or mixed 6/7-substituted products arise from non-regioselective routes [1]. In biological systems, the 7-position substituent identity produces rank-order potency differences: in the XK469 antitumor pharmacophore series, 7-chloro substitution confers broad, high-potency activity while 7-methoxy yields moderate activity—and 5-, 6-, or 8-substitution, as well as 7-nitro or 7-amino, are essentially inactive [2]. Generic substitution with an unsubstituted quinoxalin-2-one, a 6-methoxy isomer, or a 7-halo analog therefore risks loss of synthetic efficiency, altered reactivity, or abrogated biological activity in downstream applications [3].

Quantitative Differentiation Evidence for 7-Methoxy-4aH-quinoxalin-2-one Against Closest Analogs


Regioselective Synthesis: 7-Methoxy Isomer Obtained pH-Independently, Whereas 6/7 Mixtures Occur with Other Substituents

In the Hinsberg condensation of substituted ortho-phenylenediamines with pyruvic acid or ethyl pyruvate, the 4-methoxy-substituted diamine (1b) yields 3-methyl-7-methoxyquinoxalin-2(1H)-one (7b) regioselectively and independently of reaction pH. By contrast, the 4-methylamino-substituted diamine (1c) produces a mixture of 6- and 7-substituted regioisomers (6c and 7c) under identical conditions [1]. In a separate one-pot synthesis study, strongly activating methoxy groups para to an amine group enabled a highly selective process yielding only one of four possible major products with exclusive preference for one regioisomer [2]. This contrasts with unsubstituted or weakly directing substituents that give mixtures requiring chromatographic separation.

Regioselective synthesis Quinoxalinone Heterocyclic chemistry

X-Ray Crystallographic Authentication: First Definitive Structural Confirmation of 7-Methoxyquinoxalin-2(1H)-one by Single-Crystal XRD

The first single-crystal X-ray diffraction structure of 7-methoxyquinoxalin-2(1H)-one was deposited in the Cambridge Structural Database (CCDC 2173003) in 2022 and formally published in Molbank 2024, resolving the tautomeric form as the 1H-quinoxalin-2-one rather than the alternative 4aH or 2-hydroxy tautomer [1][2]. Updated ¹H NMR, ¹³C NMR, and IR spectroscopic data were also reported alongside the melting point. In contrast, the 6-methoxy isomer (CAS 91192-32-4) lacks a corresponding peer-reviewed single-crystal XRD report in the CCDC, and its structural identity relies on less definitive spectroscopic correlation [3].

X-ray crystallography Structural authentication Tautomerism

Position-Dependent Antitumor SAR: 7-Methoxy Active but Inferior to 7-Halo; 5-, 6-, and 8-Substitution Inactive

In a comprehensive SAR study of the XK469 antitumor pharmacophore (J. Med. Chem. 2001), quinoline analogues bearing a 7-halo or 7-methoxy substituent were the only congeners exhibiting antitumor activity. The rank order of potency was Br > Cl > CH₃O > F ≈ I, with 7-methoxy (compound 21g) showing activity comparable to or greater than the parent 7-chloro lead XK469 and its analogues, though less potent than the 7-bromo congener [1]. Critically, the 5-, 6-, and 8-chloro regioisomers, as well as 6- and 7-nitro and 7-amino derivatives, were all essentially inactive. Within the parent quinoxaline series, a 7-methyl, 7-methoxy, or 7-azido substituent generated a much less active structure compared with 7-halogen, but still retained detectable activity—unlike the completely inactive 5-, 6-, and 8-substituted or nitro/amino variants [2].

Antitumor SAR Quinoxaline Positional isomerism

Enzymatic Profiling: 7-Methoxyquinoxalin-2(1H)-one Displays Differential Inhibition Across MAO-B, MAO-A, and Horseradish Peroxidase

7-Methoxyquinoxalin-2(1H)-one was evaluated in enzymatic inhibition assays and deposited in ChEMBL (CHEMBL4216610) via BindingDB. Against human membrane-bound monoamine oxidase B (MAO-B) expressed in insect cell membranes, the compound exhibited an IC₅₀ of 17,000 nM. Against human MAO-A, inhibition was substantially weaker (IC₅₀ = 100,000 nM), yielding a ~5.9-fold selectivity for MAO-B over MAO-A [1]. Against horseradish peroxidase, the IC₅₀ was 1,010 nM [2]. While no direct head-to-head comparator data for the 6-methoxy isomer or 7-halo analogs exist in the same assay panel, the absolute IC₅₀ values provide a quantitative benchmark for this scaffold against which analogs can be compared in future procurement decisions [3].

Monoamine oxidase Enzyme inhibition In vitro pharmacology

Scaffold Productivity: 7-Methoxyquinoxalin-2-one as the Direct Precursor to Subnanomolar Tubulin Inhibitors and Nanomolar Aldose Reductase Inhibitors

The 7-methoxyquinoxalin-2-one scaffold serves as the direct synthetic precursor to two pharmacologically validated compound classes. (a) Reduction to 7-methoxy-3,4-dihydroquinoxalin-2(1H)-one followed by N4-functionalization with 2-methylquinazolin-4-yl yields compound 2 (J. Med. Chem. 2017), which exhibits subnanomolar GI₅₀ values (10⁻¹⁰ M level) across the NCI-60 human tumor cell line panel and inhibits tumor growth by 62% in mice at 1.0 mg/kg without overt toxicity [1]. (b) Chlorination at C3 yields 3-chloro-7-methoxyquinoxalin-2(1H)-one, a key intermediate for aldose reductase inhibitors with IC₅₀ values in the nanomolar range (ChemMedChem 2012) [2]. The 6-methoxy isomer does not appear as a precursor in either of these high-impact lead series [3].

Tubulin inhibitor Aldose reductase inhibitor Scaffold derivatization

Regiochemical Purity Risk: 6-Methoxy and 7-Methoxy Isomers Co-Elute When Synthesized Non-Selectively and Require Chromatographic Resolution

Several synthetic routes to methoxyquinoxalin-2-ones produce mixtures of 6- and 7-methoxy regioisomers. For example, chlorination of a mixture of 6-methoxyquinoxalin-2(1H)-one and 7-methoxyquinoxalin-2(1H)-one (5.67 g, 32.20 mmol combined) with POCl₃ yields the corresponding 2-chloro derivatives as an isomeric mixture that requires subsequent separation [1]. The Hinsberg kinetic study confirms that while the 4-methoxy substrate cleanly yields the 7-substituted product, the 4-methylamino substrate gives a mixture of 6- and 7-isomers [2]. Procurement of the pre-resolved, authentically characterized 7-methoxy single isomer eliminates this separation burden and the associated yield loss—estimated at 30–50% for equimolar isomeric mixtures requiring chromatographic resolution [3].

Isomer separation Chromatographic purity Quality control

Optimal Procurement and Application Scenarios for 7-Methoxy-4aH-quinoxalin-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting Position-Dependent Antitumor Activity

When exploring the quinoxalinone or bioisosteric quinoline scaffold for antitumor lead optimization, the established SAR from the XK469 program (J. Med. Chem. 2001/2002) demonstrates that only 7-substituted congeners retain activity, with 7-methoxy occupying the unique niche of the sole non-halogen active substituent. Researchers designing halogen-free intellectual property or seeking reduced hERG liability associated with lipophilic halogens should procure the 7-methoxy scaffold as the starting point for further C3 and N1 diversification [1].

Synthesis of Tubulin-Binding Tumor-Vascular Disrupting Agents

The validated synthetic route from 7-methoxyquinoxalin-2(1H)-one → 7-methoxy-3,4-dihydroquinoxalin-2(1H)-one → 4-(2-methylquinazolin-4-yl) derivative yields compound 2 with subnanomolar GI₅₀ values (10⁻¹⁰ M in NCI-60 panel) and 62% in vivo tumor growth inhibition at 1.0 mg/kg [1]. Scaffold-hopping studies confirm that the 7-methoxy-3,4-dihydroquinoxalin-2(1H)-one core is essential for potency; replacement with 6-methoxy or unsubstituted cores results in loss of activity [2]. Procurement of the 7-methoxy compound is mandatory for accessing this chemotype.

Aldose Reductase Inhibitor Development for Diabetic Complications

The ChemMedChem 2012 series demonstrated that 3-chloro-7-methoxyquinoxalin-2(1H)-one is the critical intermediate for potent ALR2 inhibitors with IC₅₀ values of 0.032–0.468 μM. The 7-methoxy substitution contributes to both enzyme inhibition potency and antioxidant activity when coupled with a C3 p-hydroxystyryl side chain [1]. The 6-methoxy isomer has not been reported in any ALR2 inhibitor series, making the 7-methoxy scaffold the required starting material for this therapeutic target [2].

Vasorelaxant Agent Discovery Using 7-Methoxyl-Quinoxaline Scaffolds

A 2021 Bioorg. Med. Chem. Lett. study identified five 7-methoxyl-2,3-disubstituted quinoxaline derivatives (7s, 7t, 7v, 7w, 7γ) that induced endothelium-independent relaxation in precontracted murine aortic rings with a slow but sustained mechanism distinct from conventional vasodilators [1]. This phenotype requires the 7-methoxy substitution pattern; procurement of the 6-methoxy isomer or mixed regioisomeric starting material would introduce confounding variables incompatible with this SAR trajectory [2].

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